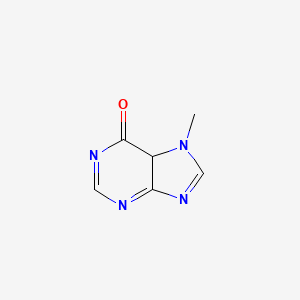

7-methyl-5H-purin-6-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6N4O |

|---|---|

Molecular Weight |

150.14 g/mol |

IUPAC Name |

7-methyl-5H-purin-6-one |

InChI |

InChI=1S/C6H6N4O/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-4H,1H3 |

InChI Key |

NPRKMRPLBHJNFL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=NC=NC(=O)C21 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Methyl 5h Purin 6 One and Its Analogues

Classical Approaches to the Purine (B94841) Scaffold Functionalization

The functionalization of the purine scaffold is a cornerstone of heterocyclic chemistry, traditionally involving multi-step processes. uniroma1.it One common historical approach begins with the construction of the purine ring system from simpler acyclic or heterocyclic precursors. For instance, the Traube synthesis involves the condensation of a pyrimidine (B1678525) derivative with a source of the remaining two carbon atoms of the imidazole (B134444) ring. Subsequent modifications, such as halogenation followed by nucleophilic substitution, allow for the introduction of various functional groups at different positions on the purine ring. researchgate.net

Another classical method involves the direct functionalization of a pre-existing purine. For example, direct bromination of 2-acetamido-9-(cyclohexylmethyl)-9H-purin-6-yl diphenylcarbamate can be achieved using bromine in chloroform. uio.no However, these classical methods often require harsh reaction conditions and can suffer from a lack of regioselectivity, leading to mixtures of isomers that necessitate challenging purification steps. uio.nonih.gov For instance, the direct alkylation of purines often yields a mixture of N7 and N9-substituted products. uio.no

Regioselective N7-Methylation Strategies for Purin-6-one Systems

Achieving regioselective methylation at the N7 position of the purine ring is a significant challenge due to the presence of multiple reactive nitrogen atoms. uio.no Direct alkylation of 6-substituted purines typically results in a mixture of N7 and N9 isomers. uio.no However, several strategies have been developed to favor the formation of the N7-methylated product.

One approach involves the use of specific reagents and reaction conditions. For example, the methylation of 6-bromopurine (B104554) with [11C]CH3I in less polar solvents like tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or ethyl acetate (B1210297) (AcOEt) has been shown to improve the selectivity for the 7-methyl isomer over the 9-methyl isomer. nih.gov Another effective method utilizes [11C]methyl triflate ([11C]CH3OTf) as the methylating agent, which allows the reaction to proceed efficiently at lower temperatures while maintaining good regioselectivity. nih.gov

A recently developed method for the regioselective N7-[11C]methylation of 6-bromo-7H-purine employs [11C]CH3OTf in the presence of 2,2,6,6-tetramethylpiperidine (B32323) magnesium chloride (TMP·MgCl). nih.govuio.no This procedure has proven to be highly reliable and robust for producing 6-bromo-7-[11C]methylpurine with high radiochemical purity. nih.govuio.no Additionally, a method for the direct regioselective introduction of tert-alkyl groups at the N7 position of 6-substituted purines has been developed using a reaction of N-trimethylsilylated purines with a tert-alkyl halide catalyzed by SnCl4. nih.govresearchgate.net

The synthesis of 7-methyl-6-substituted purines can also be achieved from 4-amino-1-methyl-5-imidazolecarbonitrile or 4-amino-1-methyl-5-imidazolecarboxamide, which after cyclization and further transformations, yield the desired N7-methylated purine derivatives. researchgate.net

Advanced Synthetic Protocols for 7-Methyl-5H-Purin-6-one Derivatives

Modern synthetic chemistry has introduced several advanced techniques to improve the efficiency, selectivity, and diversity of this compound derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. clockss.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including purine derivatives. researchgate.netbohrium.com For example, a one-pot, three-component reaction of aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) under microwave irradiation provides a rapid and efficient route to 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. clockss.orgresearchgate.net The use of microwave heating can significantly reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. tandfonline.com

Transition-Metal Catalyzed Coupling Reactions for Substitution Patterns

Transition-metal catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. rsc.orgclockss.org Palladium-catalyzed reactions, such as Suzuki, Stille, and Negishi couplings, have been widely used to introduce a variety of substituents onto the purine scaffold. clockss.orgmdpi.comrsc.org These reactions are typically carried out under mild conditions and tolerate a wide range of functional groups. mdpi.com For instance, 6-halopurines are common substrates for these cross-coupling reactions, allowing for the introduction of aryl, vinyl, and alkyl groups at the C6 position. clockss.org

Furthermore, direct C-H bond functionalization has emerged as a more atom-economical approach, avoiding the need for pre-functionalized starting materials. rsc.org Palladium and copper catalysts have been employed for the direct arylation of the C8-H bond of purines. rsc.org The regioselective functionalization of the purine scaffold can also be achieved using organometallic intermediates of magnesium and zinc, allowing for successive substitutions at positions 8, 6, and 2. rsc.orgnih.gov

Interactive Table: Examples of Transition-Metal Catalyzed Reactions for Purine Functionalization

| Reaction Type | Catalyst/Reagents | Substrate | Product | Reference(s) |

| Suzuki Coupling | Pd(0), Arylboronic acid | 6-Halopurine | 6-Arylpurine | clockss.org |

| Stille Coupling | Pd(0), Organostannane | 6-Halopurine | 6-Alkyl/Arylpurine | clockss.orgrsc.org |

| Negishi Coupling | Pd(0), Organozinc reagent | 6-Halopurine | 6-Alkyl/Arylpurine | rsc.org |

| C-H Arylation | Pd(OAc)2/PPh3 or CuI/Cs2CO3, Aryl halide | Purine | C8-Arylpurine | rsc.org |

Multi-Step Organic Synthesis of Complex Analogues

The construction of complex analogues of this compound often requires multi-step synthetic sequences. youtube.com These syntheses may involve a combination of classical and modern techniques to build the desired molecular architecture. For example, a multi-step synthesis could start with the construction of a substituted pyrimidine ring, followed by the formation of the fused imidazole ring. rsc.org Subsequent functionalization at various positions of the purine core can then be achieved through a series of reactions, such as halogenation, nitration, amination, and transition-metal catalyzed couplings. uio.norsc.org

A key aspect of multi-step synthesis is retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. youtube.com This approach allows for the logical design of a synthetic route. For instance, the synthesis of a complex purine derivative might involve the initial N-alkylation of a guanine (B1146940) precursor, followed by C8-bromination, and then further modifications. uio.no

Green Chemistry Principles in the Synthesis of Methylated Purines

The principles of green chemistry are increasingly being integrated into the synthesis of purine derivatives to develop more sustainable and environmentally friendly processes. royalsocietypublishing.org One of the key principles is the use of renewable feedstocks. mdpi.com Natural purines, such as xanthine (B1682287), theophylline, and theobromine, can be utilized as bio-based and renewable starting materials for chemical transformations. uniroma1.it

Another important aspect is the use of safer solvents or solvent-free conditions. royalsocietypublishing.org Water is an ideal green solvent, and reactions like the Biginelli-type synthesis of tetrahydropyrimido[4,5-d]pyrimidine-diones can be carried out in refluxing water. rsc.org Microwave-assisted synthesis under solvent-free conditions is another effective green approach. clockss.orgresearchgate.net

The use of catalysts, especially reusable heterogeneous catalysts, is also a cornerstone of green chemistry. royalsocietypublishing.org Heteropolyacids have been shown to be effective and reusable catalysts for the synthesis of 2-substituted 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones. researchgate.net Furthermore, the development of one-pot, multi-component reactions enhances atom economy and reduces waste by minimizing the number of synthetic steps and purification procedures. clockss.orgresearchgate.net

Stereochemical Considerations in Analogue Synthesis

The synthesis of analogues of this compound often involves the creation of one or more stereocenters. The spatial arrangement of atoms at these chiral centers is a critical consideration, as the biological activity of purine analogues can be highly dependent on their stereochemistry. mdpi.com For instance, in many nucleoside analogues, only one specific isomer exhibits the desired therapeutic effect. nih.gov Consequently, developing synthetic routes that allow for precise control over the stereochemical outcome is a major focus in medicinal chemistry.

The primary strategies for achieving stereocontrol in the synthesis of these analogues include the use of chiral auxiliaries, asymmetric catalysis, and the derivatization of molecules from the natural chiral pool. core.ac.ukgoogle.com The choice of method depends on the specific target molecule and the position of the desired stereocenter.

Chiral Auxiliaries

A common and powerful method for inducing chirality is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to an achiral substrate to direct a subsequent chemical transformation to occur from a specific face of the molecule. google.com After the new stereocenter is formed, the auxiliary is removed.

One prominent example is the Evans' asymmetric alkylation methodology, which has been successfully applied in the enantioselective synthesis of purine nucleoside phosphorylase (PNP) inhibitors. nih.gov In this approach, a chiral oxazolidinone auxiliary is used to direct the alkylation of a substrate, establishing the desired stereoconfiguration at a key position. The auxiliary can then be removed without racemization, for instance, by using sodium borohydride (B1222165). nih.gov The oxazaphospholidine method is another sophisticated technique that provides excellent stereocontrol (diastereomeric ratio >99:1) in the synthesis of nucleotide prodrugs (ProTides), where the chirality at the phosphorus atom is crucial. acs.orgacs.org

| Method | Chiral Reagent/Auxiliary | Application | Outcome | Citation(s) |

| Asymmetric Alkylation | Evans' Oxazolidinone | Synthesis of PNP405, a PNP inhibitor | Creation of the key (R)-configured stereocenter with >99.5% enantiopurity. | nih.gov |

| Oxazaphospholidine Method | Chiral oxazaphospholidine | Synthesis of O-aryl phosphoramidate (B1195095) nucleotide prodrugs (e.g., Remdesivir, Sofosbuvir) | Stereocontrolled synthesis of P-chiral ProTides with diastereomeric ratios >99:1. | acs.orgacs.org |

| Enzymatic Aldol Addition | DHAP-dependent aldolases | Synthesis of chiral acyclic nucleoside analogues | Generation of two new stereocenters with high conversion yields (70-90%). | csic.es |

| Alkylation-Elimination | Substrate-controlled | Synthesis of (Z)-methylenecyclopropane analogues of guanine | High Z-selectivity due to the reaction mechanism, yielding the biologically active isomer. | nih.gov |

| Chiral Pool Synthesis | L-serine | Synthesis of acyclic nucleosides with a chiral amino side chain | Mitsunobu reaction affords chiral acyclic nucleoside analogues in moderate to good yields. | core.ac.uk |

Substrate and Reagent-Controlled Synthesis

In some synthetic routes, the inherent structure of the reactants or the reaction mechanism itself dictates the stereochemical outcome. A notable example is the synthesis of methylenecyclopropane (B1220202) analogues of nucleosides, where the biological activity resides almost exclusively in the Z-isomers. nih.gov The synthesis, proceeding via an alkylation-elimination reaction, shows high Z-selectivity. This stereochemical preference is attributed to an E1cB mechanism that proceeds through a transient "cyclic" cyclopropene (B1174273) intermediate, which then undergoes a rearrangement. nih.gov For the synthesis of a guanine analogue, this method yielded the (Z)-isomer exclusively, while the synthesis of a cytosine analogue resulted in a Z/E ratio of 6.1:1. nih.gov

Challenges in Stereocontrol

Despite the availability of robust methods, challenges such as racemization can occur. For example, in the synthesis of N-(purin-6-yl)dipeptides, the coupling of N-(purin-6-yl)-(S)-amino acids with dimethyl (S)-glutamate was found to be accompanied by significant racemization at the chiral center of the purinyl-amino acid. researchgate.net This led to a mixture of (S,S)- and (R,S)-diastereomers, highlighting the need for careful selection of coupling agents and reaction conditions to preserve stereochemical integrity. researchgate.net

| Analogue Type | Reaction | Isomeric Ratio/Outcome | Significance | Citation(s) |

| (Z)-9-[(2-carbethoxycyclopropylidene)methyl]guanine | Alkylation-Elimination | Exclusively Z-isomer | The Z-isomer is the biologically active form against viruses like HCMV. | nih.gov |

| (Z,E)-1-(2-carbethoxycyclopropropylidenemethyl)cytosine | Alkylation-Elimination | Z/E ratio of 6.1:1 | Demonstrates substrate influence on stereoselectivity. | nih.gov |

| N-(purin-6-yl)dipeptides | Peptide coupling using carbodiimide | Mixture of (S,S)- and (R,S)-diastereomers (6:4) | Indicates racemization of the purinyl-amino acid chiral center during coupling. | researchgate.net |

| O-aryl phosphoramidates (ProTides) | Oxazaphospholidine Method | Diastereomeric ratio >99:1 | Enables highly efficient and stereoselective synthesis of FDA-approved drugs. | acs.org |

Chemical Reactivity and Transformation Studies of 7 Methyl 5h Purin 6 One

Electrophilic and Nucleophilic Substitution Reactions on the Purine (B94841) Core

The purine core of 7-methyl-5H-purin-6-one, also known as 7-methylguanine (B141273), is susceptible to both electrophilic and nucleophilic attack, allowing for a variety of chemical modifications. The electron-rich nature of the bicyclic system, influenced by the amino group at C2 and the oxo group at C6, directs the regioselectivity of these reactions.

Methylation is a key electrophilic substitution reaction. The synthesis of 7-methylguanosine (B147621) nucleotides can be achieved with high regioselectivity by reacting the corresponding guanosine (B1672433) nucleotide with dimethyl sulfate (B86663) in water at room temperature. nih.gov This method efficiently yields products like 7-methylguanosine 5'-O-monophosphate (m⁷GMP) and 7-methylguanosine 5'-O-triphosphate (m⁷GTP) with high purity (>99.5%). nih.gov

Nucleophilic aromatic substitution (SNA) reactions are also pivotal for modifying the purine ring. For instance, the synthesis of N²-modified 7-methylguanosine 5'-monophosphates utilizes an SNA reaction on a protected 2-fluoro inosine (B1671953) derivative with various primary and secondary amines as a key step. nih.gov This approach allows for the introduction of a wide range of substituents at the N² position. Another common strategy for purine functionalization involves the conversion of the 6-oxo group to a 6-chloropurine (B14466) derivative, which can then undergo nucleophilic substitution with various nucleophiles, including amines and alkoxides, to introduce diversity at the C6 position. nih.govnih.gov

The C8 position of the purine ring can also be functionalized. For example, postsynthetic modification of mRNA cap analogs has been achieved using the Suzuki-Miyaura cross-coupling reaction to introduce various groups at the C8-position of either the 7-methylguanosine or guanosine residue. acs.org This palladium-catalyzed reaction demonstrates the utility of modern cross-coupling methods for the late-stage functionalization of complex purine derivatives. acs.org

Redox Chemistry of this compound and Related Heterocycles

The redox behavior of this compound is crucial to its biological functions and is a subject of detailed electrochemical studies.

The electrochemical oxidation of 7-methylguanine has been studied using techniques like cyclic voltammetry at a glassy carbon electrode. researchgate.net The oxidation is an irreversible, pH-dependent, single-step reaction that is predominantly under diffusion control. researchgate.netrsc.org The proposed mechanism for the oxidation of 7-methylguanine involves the removal of two electrons and two protons from the C8 position, leading to the formation of 8-oxo-7-methylguanine. researchgate.net

In contrast, the electrochemical reduction of the related 7-methylguanosine is a more complex process. researchgate.net Studies using polarography have shown that the reduction involves intricate processes, including maxima of the first kind and catalytic reduction of protons. In an acidic medium, a proposed mechanism suggests that the reduction saturates the imidazolium (B1220033) ring through the addition of two electrons and one proton. researchgate.net

The redox potentials of purine derivatives are significantly influenced by the nature and position of substituents on the purine core. A study using differential pulse voltammetry to measure anodic peak potentials of 14 purine bases and nucleosides found a correlation with Hammett π(para) substituent constants at pH 7. documentsdelivered.com

For a set of 24 purines, a stepwise multiple linear regression analysis provided the following relationship: P₇ = (1.08 ± 0.055) + (1.13 ± 0.13)σ₈ + (0.338 ± 0.061)σ₂₊₆ + (0.281 ± 0.043)D documentsdelivered.com

Where:

P₇ is the oxidation potential at pH 7.

σ₈ and σ₂₊₆ are the Hammett constants for substituents at the indicated positions.

D is an indicator variable for substitution at the N9 position by a furanoside or glycoside analog moiety. documentsdelivered.com

This relationship allows for the prediction of anodic peak potentials for other purines based on their substitution patterns. documentsdelivered.com Generally, electron-withdrawing groups are expected to increase the redox potential, making the compound more difficult to oxidize, while electron-donating groups will decrease the redox potential. nih.gov For example, substituents like -NO₂ and -CN increase the redox potential, whereas -OH, -Me, and -OMe groups tend to decrease it. nih.gov The presence of an amino group, as in adenine (B156593) derivatives, enhances the substituent effect compared to unsubstituted purine. acs.org

| Compound | Peak Potential (V vs. Ag/AgCl) | Reference |

|---|---|---|

| 9-[(1,3-dihydroxy-2-propoxy)-methyl]guanine | 0.97 | documentsdelivered.com |

| Acyclovir | 1.01 | documentsdelivered.com |

| Guanosine | 1.03 | documentsdelivered.com |

| 2'-Deoxyguanosine | 1.03 | documentsdelivered.com |

Derivatization Strategies for Enhancing Molecular Complexity

Various strategies have been developed to derivatize this compound, aiming to enhance its molecular complexity and explore its structure-activity relationships. These strategies often involve modifications at different positions of the purine ring and the sugar moiety in its nucleoside form.

A common approach is the modification of the exocyclic amino group at the C2 position. As mentioned, N²-substituted mononucleotide cap analogues have been synthesized through an SNA reaction on a protected 2-fluoro inosine derivative. nih.gov This allows for the introduction of a variety of substituents, leading to compounds like N²-p-methoxybenzyl-7-methylguanosine-5'-monophosphate. nih.gov

The C8 position is another key site for derivatization. The Suzuki-Miyaura cross-coupling reaction has been successfully employed for the postsynthetic modification of 8-bromo-modified mRNA cap analogs, enabling the introduction of various aryl and other groups at this position. acs.org

Furthermore, modifications to the ribose moiety of 7-methylguanosine derivatives have been explored. Derivatives with 2'-O- or 3'-O-methylation, as well as 2'-deoxy and arabinosyl forms, have been chemically synthesized. acs.org Acyclic analogs, where the sugar ring is replaced by a flexible chain, have also been prepared, such as 7-methyl-9-[(2-hydroxyethoxy)methyl]guanine 5'-phosphate. acs.org

These derivatization strategies, summarized in the table below, provide a powerful toolkit for creating a diverse library of this compound analogs for various chemical and biological investigations.

| Position of Modification | Reaction Type/Strategy | Example of Introduced Group/Modification | Reference |

|---|---|---|---|

| N7 | Electrophilic Substitution (Methylation) | Methyl group | nih.gov |

| N2 | Nucleophilic Aromatic Substitution | p-Methoxybenzyl | nih.gov |

| C8 | Suzuki-Miyaura Cross-Coupling | Aryl groups | acs.org |

| Ribose Moiety | Chemical Synthesis | 2'-O-methyl, 3'-O-methyl, 2'-deoxy, arabinosyl, acyclic chain | acs.org |

Stability and Degradation Pathways in Chemical Systems

The chemical stability of this compound and its derivatives is a critical factor, particularly for its biological roles and the handling of these compounds in research. The methylation at the N7 position introduces a positive charge to the imidazole (B134444) ring, which can affect the stability of the molecule.

One of the key degradation pathways for N7-methylated guanosine derivatives is the opening of the imidazole ring. This reaction is known to occur under alkaline conditions (high pH). acs.org Another significant degradation pathway is the cleavage of the N-glycosidic bond in its nucleoside form, leading to depurination. A study on the degradation of N-7 methylated deoxyguanylyl-(3'-5')-deoxyguanosine (Me-dGpdG) in a Tris-HCl buffer at pH 7.4 and 100°C showed that it degrades to 7-methylguanine. nih.gov The half-life of Me-dGpdG under these conditions was found to be 11 minutes, which is significantly shorter than the 636-minute half-life of the unmethylated dGpdG, highlighting the labilizing effect of N7-methylation on the glycosidic bond. nih.gov

In the context of RNA, the presence of an internal 7-methylguanosine modification makes the phosphodiester backbone susceptible to cleavage under reducing conditions. Treatment with sodium borohydride (B1222165) (NaBH₄) can induce ring opening, leading to base elimination and the formation of an abasic site, which can then be cleaved by agents like aniline (B41778). nih.gov This chemical property is exploited in methods for mapping m⁷G modifications in RNA. nih.gov

Certain enzymatic activities can also contribute to the transformation of 7-methylguanine. For instance, a portion of 7-methylguanine can be converted to 8-hydroxy-7-methylguanine (B154761) by the enzyme xanthine (B1682287) oxidase. frontiersin.org

| Derivative | Condition | Degradation Pathway/Product | Half-life | Reference |

|---|---|---|---|---|

| N7-methylguanosine | High pH | Imidazole ring-opening | Not specified | acs.org |

| N-7 methylated dGpdG | pH 7.4, 100°C | Depurination to 7-methylguanine | 11 minutes | nih.gov |

| Internal m⁷G in RNA | Reducing conditions (e.g., NaBH₄) | Ring opening, base elimination, backbone scission | Not applicable | nih.gov |

| 7-Methylguanine | Enzymatic (Xanthine Oxidase) | Conversion to 8-hydroxy-7-methylguanine | Not applicable | frontiersin.org |

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds like 7-methyl-5H-purin-6-one. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the different chemical environments of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton. The methyl group attached to the nitrogen at position 7 (N7-methyl) typically appears as a singlet in the upfield region of the spectrum. The protons attached to the purine (B94841) ring system, H-2 and H-8, resonate at different chemical shifts in the downfield aromatic region due to the electron-withdrawing effects of the nitrogen atoms and the carbonyl group.

Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton. The methyl carbon of the N7-methyl group shows a characteristic signal at a lower chemical shift. The carbon atoms of the purine ring, including the carbonyl carbon (C-6), resonate at higher chemical shifts. The specific chemical shift of the C-5 carbon can help confirm the N7-methyl configuration, as it differs from the shift observed in the N9-methyl isomer.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 7-methyl-purine Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N7-CH₃ | ~3.8 - 4.0 nih.gov | ~36.5 nih.gov |

| H-2/H-8 | ~7.8 - 8.2 nih.govnih.gov | - |

| C-2 | - | ~155.0 nih.gov |

| C-4 | - | ~153.4 |

| C-5 | - | ~132.7 |

| C-6 (C=O) | - | Varies |

| C-8 | - | ~143.6 - 149.4 nih.govumich.edu |

Note: Chemical shifts are dependent on the solvent and experimental conditions. The values presented are approximate and based on data for related 7-methyl-purine structures.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY can help to confirm the relationships between protons on the purine ring if any coupling exists.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate proton signals with the carbon atoms to which they are directly attached. youtube.com This allows for the unambiguous assignment of each proton signal to its corresponding carbon in the purine ring and the methyl group. nih.govyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is particularly powerful as it reveals correlations between protons and carbons that are separated by two or three bonds. beilstein-journals.org For instance, an HMBC experiment would show a correlation between the N7-methyl protons and the C-5 and C-8 carbons of the purine ring, definitively confirming the position of the methyl group. umich.edu

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. thermofisher.comnih.gov For this compound (C₆H₆N₄O), HRMS can confirm the molecular weight and distinguish it from other compounds with the same nominal mass but different elemental compositions. nih.govacs.org The fragmentation pattern observed in the mass spectrum can also offer structural clues. For example, the loss of the methyl group or cleavage of the purine ring can produce characteristic fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. ikm.org.my This technique is invaluable for analyzing this compound in complex mixtures, such as biological samples or reaction products. nih.gov LC-MS allows for the separation of the target compound from other components in the mixture before it enters the mass spectrometer for identification and quantification. nih.govnih.gov This is particularly useful for metabolic studies or for monitoring the purity of a synthesized compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy : IR spectroscopy measures the vibrations of bonds within a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A strong absorption band is expected for the carbonyl (C=O) group of the purin-6-one ring. Other notable absorptions include those for C-N and C-H bonds. umich.edunih.gov Comparing the experimental IR spectrum with calculated spectra can aid in confirming the proposed structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The purine ring system of this compound is a chromophore that absorbs UV light. The wavelength of maximum absorbance (λmax) is characteristic of the purine structure and can be influenced by the solvent. umich.edulibretexts.org UV-Vis spectroscopy is often used for quantitative analysis and to monitor reactions involving the purine ring.

Table 2: Summary of Spectroscopic Data for 7-methyl-purine Derivatives

| Technique | Observed Feature | Interpretation |

| ¹H NMR | Singlet ~3.8-4.0 ppm | N7-CH₃ protons nih.gov |

| Signals ~7.8-8.2 ppm | H-2/H-8 protons nih.govnih.gov | |

| ¹³C NMR | Signal ~36.5 ppm | N7-CH₃ carbon nih.gov |

| Signal ~132.7 ppm | C-5 carbon | |

| Signals in aromatic region | C-2, C-4, C-6, C-8 carbons nih.govumich.edu | |

| HRMS | Accurate mass measurement | Confirms elemental formula (C₆H₆N₄O) nih.govacs.org |

| Fragmentation pattern | Structural information from bond cleavages | |

| IR | Strong absorption band | C=O stretching vibration umich.edunih.gov |

| Other characteristic bands | C-N, C-H vibrations umich.edunih.gov | |

| UV-Vis | UV absorbance maximum (λmax) | Electronic transitions of the purine chromophore umich.edulibretexts.org |

Molecular Mechanisms of 7 Methyl 5h Purin 6 One S Biological Interactions

Enzyme Inhibition and Modulation

The purine (B94841) scaffold of 7-methyl-5H-purin-6-one serves as a privileged structure for targeting the active sites of a wide array of enzymes, particularly those that bind purine-based substrates or cofactors like ATP, GTP, or NAD⁺.

This compound and its derivatives have been identified as potent inhibitors of several protein kinases and phosphodiesterases, enzymes critical to cellular signaling, proliferation, and DNA repair. The inhibitory mechanism typically involves competitive binding at the ATP-binding pocket of kinases or the substrate-binding site of phosphodiesterases [22, 28].

Cyclin-Dependent Kinases (CDK1, CDK2): These kinases are central regulators of the cell cycle. Inhibition of CDK1 and CDK2 can lead to cell cycle arrest. This compound mimics the adenine (B156593) moiety of ATP, allowing it to occupy the kinase's active site and prevent the phosphorylation of downstream substrates [22, 24].

Glycogen Synthase Kinase 3β (GSK3β): This kinase is a key component in numerous signaling pathways, including insulin (B600854) signaling and Wnt signaling. Similar to its action on CDKs, this compound competitively inhibits GSK3β at its ATP-binding site .

DNA-Dependent Protein Kinase, Catalytic Subunit (DNA-PKcs): A critical enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks. Inhibition of DNA-PKcs can sensitize cancer cells to radiation or chemotherapy. The purine core of this compound derivatives enables them to block the kinase activity of this enzyme [30, 31].

Phosphodiesterases (PDE5, PDE4B): These enzymes regulate the levels of cyclic nucleotides (cAMP and cGMP). This compound's structure is analogous to the guanine (B1146940) base of cGMP, allowing it to effectively inhibit enzymes like PDE5, which specifically hydrolyzes cGMP .

| Enzyme Target | Enzyme Class | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|

| CDK1/Cyclin B | Serine/Threonine Kinase | 9.5 | |

| CDK2/Cyclin A | Serine/Threonine Kinase | 4.8 | |

| GSK3β | Serine/Threonine Kinase | 0.55 | |

| DNA-PKcs | Serine/Threonine Kinase | ~2.1 (for derivatives) | [30, 31] |

| PDE4B | Phosphodiesterase | >50 | |

| PDE5 | Phosphodiesterase | 7.4 |

PARP enzymes, particularly PARP-1 and PARP-2, are central to the DNA damage response, primarily in the repair of single-strand breaks. They utilize NAD⁺ as a substrate to synthesize poly(ADP-ribose) chains on target proteins. The structural similarity between the purine ring of this compound and the nicotinamide (B372718) portion of NAD⁺ allows it to act as a competitive inhibitor. By occupying the nicotinamide-binding site, it prevents PARP activation and subsequent downstream signaling, a mechanism known as "synthetic lethality" in cancers with deficient homologous recombination repair [27, 29].

| Enzyme Target | Function | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|

| PARP-1 | DNA Single-Strand Break Repair | 0.38 | [27, 29] |

| PARP-2 | DNA Single-Strand Break Repair | 0.21 | [27, 29] |

DprE1 is an essential flavoenzyme in Mycobacterium tuberculosis, catalyzing a key step in the biosynthesis of the cell wall component arabinogalactan. Inhibition of DprE1 is a validated strategy for developing new anti-tuberculosis agents. Derivatives of this compound have been identified as inhibitors of DprE1. The mechanism involves interaction with the enzyme's active site, potentially disrupting the binding of the FAD cofactor or the substrate, decaprenylphosphoryl-β-D-ribose (DPR) .

The inhibitory profile of this compound extends to other enzyme classes.

Tyrosinase: This copper-containing enzyme is the rate-limiting enzyme in melanin (B1238610) synthesis. Purine derivatives can inhibit tyrosinase, likely by chelating the copper ions within the active site, thereby preventing the oxidation of tyrosine .

Urease: A nickel-containing metalloenzyme that catalyzes the hydrolysis of urea. It is a virulence factor for certain pathogenic bacteria like Helicobacter pylori. Purine analogs have demonstrated urease inhibitory activity, which is attributed to their ability to interact with the nickel ions essential for catalysis .

| Enzyme Target | Function | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|

| Tyrosinase (Mushroom) | Melanin Biosynthesis | 145.2 | |

| Urease (Jack Bean) | Urea Hydrolysis | 31.4 |

In contrast to its role as an inhibitor, this compound can also function as a substrate in certain enzymatic reactions. For example, its corresponding nucleoside, 7-methylguanosine (B147621), is a known substrate for Purine Nucleoside Phosphorylase (PNP). PNP catalyzes the reversible phosphorolysis of the N-ribosidic bond of purine nucleosides to yield the free purine base and ribose-1-phosphate. The ability of the 7-methylguanine (B141273) moiety to be processed by PNP is relevant in purine salvage pathways and can be exploited in biochemical assays and biocatalytic synthesis .

Nucleic Acid Interactions and Modulation of DNA/RNA Processes

Beyond its interaction with enzymes, this compound plays a significant role through direct interactions with nucleic acids. This compound is chemically identical to 7-methylguanine (m7G), a common form of DNA damage induced by endogenous and exogenous alkylating agents [5, 13].

The presence of a methyl group at the N7 position of the guanine base has several profound consequences for DNA structure and function:

Glycosidic Bond Instability: The methylation at N7 introduces a positive charge on the imidazole (B134444) ring, which destabilizes the N-glycosidic bond connecting the base to the deoxyribose sugar. This lability promotes spontaneous depurination, creating an apurinic/apyrimidinic (AP) site. AP sites are non-coding, block DNA replication, and are highly mutagenic if not repaired by the base excision repair (BER) pathway .

Mutagenesis: If replication occurs before the m7G lesion is repaired or depurinated, it can cause mispairing. While m7G predominantly pairs correctly with cytosine, it has an increased tendency to mispair with thymine, leading to G:C to A:T transition mutations .

G-Quadruplex Stabilization: The planar aromatic system of this compound allows it to interact with and stabilize non-canonical DNA structures known as G-quadruplexes (G4s). These structures, found in telomeric regions and gene promoter sequences, are involved in regulating gene expression and maintaining genome stability. The compound can stack on the terminal G-quartets of the G4 structure, acting as a G4 ligand. This interaction can interfere with telomerase activity and modulate transcription [27, 29].

The formation of m7G lesions in DNA is a primary trigger for the DNA damage response, directly linking this section to the enzymatic activities discussed previously. For instance, the DNA strand breaks that can arise from m7G-induced depurination are potent activators of PARP-1, highlighting the interconnected nature of the compound's biological mechanisms [27, 29].

Direct Binding to DNA and RNA

This compound is a modified purine nucleobase, specifically a methylated form of guanine. wikipedia.org However, the free base itself is not directly incorporated into nucleic acid chains during synthesis. wikipedia.org Instead, its presence in DNA and RNA is typically the result of methylation of guanine residues already within the polymer. taylorandfrancis.comresearchgate.net This methylation most frequently occurs at the N7 position of the guanine base. taylorandfrancis.comnih.gov

In RNA, methylation of guanine is a common modification. nih.gov N7-methylguanosine (m7G), the nucleoside of 7-methylguanine, is a key component of the 5' cap structure of eukaryotic messenger RNA (mRNA). nih.govnih.gov This cap is crucial for protecting mRNA from degradation, promoting its export from the nucleus, and initiating translation. nih.gov The m7G cap is recognized by specific cap-binding proteins, which are essential for these processes. nih.gov Research has also shown that m7G modifications can be found in other types of RNA, such as transfer RNA (tRNA) and ribosomal RNA (rRNA), where they contribute to the stability and function of these molecules. nih.govfrontiersin.org

The interaction of 7-methylguanine with nucleic acids is a dynamic process. Studies have shown that RNA containing N7-methylguanosine can be recruited to sites of DNA damage. nih.gov This suggests a role for m7G-modified RNA in the DNA damage response.

| Nucleic Acid | Nature of Interaction | Biological Significance | Key References |

|---|---|---|---|

| DNA | Formation of 7-methylguanine adducts through methylation of guanine residues. | Can cause structural distortions and is considered a form of DNA damage. nih.govwikipedia.org | taylorandfrancis.com, nih.gov |

| RNA | Presence as N7-methylguanosine (m7G) in the 5' cap of mRNA and in other RNA species. | Essential for mRNA stability, nuclear export, and translation initiation. nih.govnih.gov Contributes to the function of tRNA and rRNA. nih.gov | nih.gov, nih.gov, nih.gov |

Impact on DNA Methylation Patterns (e.g., as a probe for 7-methylguanine)

DNA methylation is a crucial epigenetic modification that regulates gene expression without altering the DNA sequence itself. While the most studied form of DNA methylation in mammals is the methylation of cytosine, methylation can also occur on other bases, including guanine to form 7-methylguanine. cd-genomics.commdpi.com The presence of 7-methylguanine in DNA is often associated with DNA damage caused by alkylating agents. taylorandfrancis.comresearchgate.net

The formation of 7-methylguanine adducts in DNA can serve as a biomarker for exposure to certain carcinogens and for monitoring DNA damage. caymanchem.com For example, it has been used as a biomarker for cigarette smoking. caymanchem.com The quantification of 7-methylguanine levels in biological samples can provide insights into the extent of DNA damage and the effectiveness of DNA repair mechanisms. nih.gov

Due to its association with DNA damage and its distinct chemical properties, 7-methylguanine has been utilized as a probe to study protein-DNA interactions. caymanchem.commedchemexpress.com The presence of this modified base can influence the binding of proteins to DNA, and researchers can use this to investigate the recognition and repair of DNA adducts. medchemexpress.com Electrochemical methods have been developed for the sensitive detection of 7-methylguanine, which can help in studying aberrant DNA methylation patterns in diseases like Huntington's disease. nih.govnih.govprimescholars.com

It's important to note that while 7-methylguanine is a product of DNA methylation, it is distinct from the more common and regulatory 5-methylcytosine. cd-genomics.com The formation of 7-methylguanine is generally considered a lesion that needs to be repaired, rather than a stable epigenetic mark. taylorandfrancis.comnih.gov

Influence on DNA Repair Pathways

The presence of 7-methylguanine in DNA triggers cellular DNA repair mechanisms to maintain genomic integrity. sigmaaldrich.comwikipedia.org 7-methylguanine is a common lesion produced by simple methylating agents and can persist in DNA if not repaired. taylorandfrancis.com

One of the primary ways this compound influences DNA repair is through its interaction with the enzyme poly (ADP-ribose) polymerase (PARP). nih.gov 7-methylguanine acts as a competitive inhibitor of PARP1 and PARP2. nih.govfrontiersin.org PARP enzymes are crucial for the repair of single-strand DNA breaks. frontiersin.org By inhibiting PARP, 7-methylguanine can disrupt DNA repair processes, leading to an accumulation of DNA damage, which can be particularly detrimental to cancer cells. This inhibition can enhance the effectiveness of DNA-damaging chemotherapeutic agents. nih.gov

The repair of 7-methylguanine adducts from DNA is an active enzymatic process. nih.gov Studies in various organisms have shown that specific DNA glycosylases can recognize and remove 7-methylguanine from the DNA backbone as part of the base excision repair (BER) pathway. nih.govnih.gov The rate of enzymatic removal of 7-methylguanine is significantly faster than its spontaneous loss from DNA. nih.gov

Furthermore, research indicates that the cellular response to DNA damage induced by agents that form 7-methylguanine can involve the induction of protein synthesis for DNA repair enzymes. nih.gov This highlights a regulated cellular response to this specific type of DNA lesion.

| Enzyme/Pathway | Effect of this compound | Consequence | Key References |

|---|---|---|---|

| Poly (ADP-ribose) Polymerase (PARP) | Competitive inhibition | Impaired DNA single-strand break repair, potential enhancement of chemotherapy. | , nih.gov |

| Base Excision Repair (BER) | Substrate for removal by DNA glycosylases | Active enzymatic removal of the damaged base to restore DNA integrity. | nih.gov, nih.gov |

Cellular Pathway Modulation in Pre-clinical Models

In preclinical models, this compound has been shown to modulate several key cellular pathways, leading to anticancer effects. medchemexpress.com These effects are often linked to its ability to interfere with DNA repair and other fundamental cellular processes.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Disruption of the cell cycle is a common strategy for cancer therapy. Purine and pyrimidine (B1678525) metabolism is essential for DNA and RNA synthesis, and therefore for cell cycle progression. aai.org Inhibitors of purine synthesis can cause cells to arrest in the G1 phase of the cell cycle, preventing them from entering the S phase where DNA replication occurs. aai.org

While direct studies on this compound's effect on cell cycle arrest are specific, the broader class of purine analogs and inhibitors of nucleotide metabolism are known to induce cell cycle arrest. nih.govmdpi.com For example, some cyclin-dependent kinase (CDK) inhibitors, which are crucial regulators of the cell cycle, have purine-based structures. mdpi.com By interfering with pathways that are dependent on normal purine metabolism, this compound could potentially contribute to cell cycle arrest. Some studies on other purine derivatives have shown induction of G2/M phase arrest. mdpi.com The tumor suppressor protein p53, a key regulator of the cell cycle, can be activated by DNA damage, a known consequence of 7-methylguanine formation, leading to cell cycle arrest. nih.gov

Induction of Apoptosis and Autophagy

Apoptosis, or programmed cell death, is a critical mechanism for removing damaged or unwanted cells. This compound has been shown to induce or accelerate apoptosis in cancer cells, particularly when used in combination with DNA-damaging agents like cisplatin (B142131) and doxorubicin. wikipedia.orgnih.gov This pro-apoptotic effect is linked to its inhibition of PARP, which leads to an accumulation of DNA damage that can trigger the apoptotic cascade. wikipedia.orgnih.gov The induction of apoptosis has been observed in various cancer cell lines in preclinical studies. whiterose.ac.uk

Autophagy is a cellular process of self-digestion, where cellular components are degraded and recycled. It can have both pro-survival and pro-death roles in cancer. Some purine analogs have been found to induce autophagy. tandfonline.com In some contexts, the induction of autophagy can lead to a form of cell death known as autophagic cell death. mdpi.comtandfonline.com While the direct induction of autophagy by this compound is an area of ongoing research, the interplay between DNA damage, PARP inhibition, and autophagy is a recognized phenomenon. oaepublish.com For instance, PARP1 induction can promote autophagy. oaepublish.com

| Cellular Process | Effect of this compound in Preclinical Models | Underlying Mechanism (Postulated) | Key References |

|---|---|---|---|

| Cell Cycle Arrest | Potential to induce G1 or G2/M arrest. | Interference with purine metabolism, DNA damage response activation. | mdpi.com, aai.org, nih.gov |

| Apoptosis | Induces or accelerates apoptotic cell death. | Inhibition of PARP leading to accumulation of DNA damage. | nih.gov, wikipedia.org |

| Autophagy | Potential to induce autophagy. | Interplay with DNA damage response and PARP inhibition. | tandfonline.com, oaepublish.com |

Structure Activity Relationship Sar Studies of 7 Methyl 5h Purin 6 One Analogues

Impact of N7-Methylation on Biological Activity and Selectivity

The methylation at the N7 position of the purine (B94841) ring is a critical determinant of biological activity and selectivity. While N9-substituted purines are more common, N7-alkylation offers a distinct chemical space with unique biological properties. acs.org The N7-methyl group alters the electronic properties and tautomeric distribution of the purine core. This modification can influence how the molecule interacts with its biological target.

For instance, in the context of DNA-dependent protein kinase (DNA-PK) inhibitors, the N7-methyl group on the 7,9-dihydro-8H-purin-8-one core was found to be a key feature. acs.org The removal of this methyl group in certain analogues led to a reduction in potency, highlighting its importance for optimal biological activity. acs.org Furthermore, N7-substituted purines have been investigated for a range of biological activities, including antiviral, anticancer, and enzyme inhibitory effects. acs.orgnih.gov Specifically, 7-methylxanthine (B127787) has been identified as a DNA gyrase inhibitor. nih.gov The presence of the N7-methyl group can also impact the metabolic stability of the compound.

The regioselective introduction of a methyl group at the N7 position is often challenging, as direct alkylation typically yields a mixture of N7 and the thermodynamically more stable N9 isomers. acs.orgnih.gov However, specific synthetic methods have been developed to favor the formation of the N7-substituted product, enabling a more focused exploration of its SAR. acs.orgnih.gov

Systematic Substituent Effects at Different Positions of the Purine Ring

Systematic modifications at various positions of the purine ring in 7-methyl-5H-purin-6-one analogues have provided a detailed understanding of the structural requirements for biological activity.

Position 2: Substitutions at the C2 position of the purine ring significantly impact the molecule's properties. For example, introducing a chloro group at this position enables further nucleophilic substitution reactions, allowing for the synthesis of a diverse library of derivatives with tailored activities. In the development of DNA-PK inhibitors, the introduction of an ortho-methyl group on an aniline (B41778) substituent at the C2 position resulted in a greater than tenfold increase in biochemical potency, a phenomenon described as a "magic methyl" effect. acs.org

Position 8: The C8 position has also been a key site for modification. In the design of selective inhibitors for the endoplasmic reticulum Hsp90 paralog Grp94, exploration of various substituents on a C8-aryl ring was a central part of the synthetic strategy. nih.gov

The following table summarizes the observed effects of substituents at different positions on the purine ring of this compound analogues:

| Position | Substituent | Observed Effect | Reference(s) |

|---|---|---|---|

| N7 | Methyl | Alters electronic properties and tautomeric distribution; crucial for potency in some DNA-PK inhibitors. | acs.org |

| C2 | Ortho-methyl on aniline substituent | >10-fold increase in biochemical potency ("magic methyl"). | acs.org |

| C2 | Chloro | Enables further nucleophilic substitution for derivative synthesis. | |

| C6 | Amino or Ethylamino | Potent antitubercular activity. | cuni.cz |

| C8 | Aryl ring | Key for selective inhibition of Grp94. | nih.gov |

Identification of Key Pharmacophoric Elements for Target Engagement

Pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups required for biological activity, has been instrumental in understanding the target engagement of this compound analogues. mdpi.com Key pharmacophoric elements often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions. mdpi.com

For DNA-PK inhibitors based on the 7,9-dihydro-8H-purin-8-one scaffold, a modeled binding mode suggested that a hydrogen bond acceptor in the meta position of a substituent could be well-tolerated. acs.org The "magic methyl" group, while not directly forming a hydrogen bond, likely contributes to a more favorable conformation for binding within the active site. acs.org

In the case of Grp94 inhibitors, the purine moiety itself occupies a site analogous to the adenine (B156593) ring of ATP. nih.gov However, the key to selectivity is the insertion of an 8-aryl group into a unique, more hydrophobic allosteric site (site 2) found only in Grp94. nih.gov This highlights the importance of a specific combination of a purine core for general binding and a tailored substituent for selective target engagement.

The identification of these key pharmacophoric elements is crucial for the design of new molecules with improved affinity and selectivity. It allows for a more focused approach to chemical synthesis, prioritizing modifications that are most likely to enhance the desired biological activity. acs.org

Correlation of Structural Features with Biochemical Potency and Selectivity

A direct correlation between specific structural features and the resulting biochemical potency and selectivity is the ultimate goal of SAR studies. For this compound analogues, several such correlations have been established.

In the development of DNA-PK inhibitors, a clear trend was observed where the addition of an ortho-methyl group to an aniline substituent at C2 consistently led to a significant increase in biochemical potency across multiple matched pairs of compounds, while often maintaining or reducing lipophilicity. acs.org This demonstrates a strong positive correlation between this specific structural feature and potency.

Computational and Theoretical Studies of 7 Methyl 5h Purin 6 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 7-methyl-5H-purin-6-one, docking studies have been instrumental in identifying and characterizing its binding modes within the active sites of various protein targets.

A significant focus of this research has been on its interaction with poly(ADP-ribose) polymerases (PARPs), a family of enzymes involved in DNA repair and other cellular processes. Virtual screening of a library of natural nucleobase derivatives identified 7-methylguanine (B141273) as a promising PARP inhibitor. Docking simulations predicted its ability to bind within the nicotinamide (B372718) (NA) binding site of PARP-1.

The binding of this compound to PARP-1 is stabilized by specific molecular interactions. The lactam group and the 2-amino group of the molecule are predicted to form crucial hydrogen bonds with the amino acid residue Gly863 in the PARP-1 active site. Additionally, nonpolar interactions, including π-stacking with the phenyl ring of Tyr907, further stabilize the complex. The methyl group at position 7 has been shown to be an optimal substituent for efficient binding. Molecular docking studies have also been performed on other members of the PARP family, revealing potential for selective inhibition. For instance, in PARP-15, an additional hydrogen bond was predicted between the aromatic nitrogen of 7-methylguanine and the D-loop residue Gly558.

Beyond PARPs, molecular docking has been used to investigate the interactions of this compound and its derivatives with other important biological targets. These include:

Guanine (B1146940) Deaminase (cypin): In silico molecular docking was used to screen guanine analogues, including 7-methylguanine, as potential ligands for human guanine deaminase (GDA). This study aimed to identify compounds that could modulate the enzyme's activity, which is implicated in dendrite development and purine (B94841) metabolism.

Cytosolic 5'-Nucleotidase IIIB (cN-IIIB): Docking calculations helped to explain the substrate preference of cN-IIIB for 7-methylguanosine (B147621) monophosphate (m7GMP). These studies revealed that the 7-methylguanine moiety is specifically bound through π-π stacking and cation-π interactions with aromatic residues in the active site.

O6-methylguanine-DNA methyltransferase (MGMT): While not directly studying this compound, docking studies on other guanine derivatives have provided insights into the binding modes within the MGMT active site, which is a key target for enhancing cancer chemotherapy.

Table 1: Summary of Molecular Docking Studies of this compound

| Target Protein | Key Interacting Residues | Predicted Binding Affinity (ΔGcalc) | Reference |

|---|---|---|---|

| Poly(ADP-ribose) polymerase-1 (PARP-1) | Gly863, Tyr907, Ser904, Ala898 | -6.8 kcal/mol | |

| Poly(ADP-ribose) polymerase-2 (PARP-2) | Not specified | Not specified | |

| Guanine Deaminase (cypin) | Not specified | Not specified | |

| Cytosolic 5'-Nucleotidase IIIB (cN-IIIB) | Trp120, Phe75 | Not specified | |

| Poly(ADP-ribose) polymerase-15 (PARP-15) | Gly558 | Not specified |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a powerful computational lens to observe the dynamic behavior of molecules over time. For this compound, MD simulations have been crucial for assessing the stability of its complex with target proteins and for analyzing the conformational changes that occur upon binding. These simulations complement the static picture provided by molecular docking by introducing the element of time and atomic motion.

The primary application of MD simulations for this compound has been to study its interaction with PARP-1. Following molecular docking, MD simulations, typically ranging from 10 to 20 nanoseconds, were performed on the 7-methylguanine-PARP-1 complex. These simulations aimed to evaluate the stability of the predicted binding pose and to refine the understanding of the intermolecular interactions.

The results of these simulations confirmed the stability of the this compound within the PARP-1 active site. The key interactions identified through docking, such as the hydrogen bonds with Gly863 and the π-stacking with Tyr907, were shown to be maintained throughout the simulation, indicating a stable binding mode. Furthermore, MD simulations revealed additional details about the binding, including the formation of a hydrogen bond with Ser904 and a hydrophobic contact between the methyl group of 7-methylguanine and Ala898.

MD simulations have also been employed to investigate the broader impact of this compound binding on the PARP-1 enzyme. Studies have shown that while the inhibitor does not significantly affect the interaction of PARP-1 with isolated DNA, it promotes the binding of PARP-1 to nucleosomes. It is proposed that 7-methylguanine stabilizes a conformation of PARP-1 that is more favorable for interacting with the complex structure of the nucleosome. This leads to the "trapping" of PARP-1 on the nucleosome in a catalytically inactive state, which is a key aspect of its mechanism of action.

In a broader context, MD simulations have been used to study the conformational dynamics of various PARP family members in complex with 7-methylguanine. These studies have helped to elucidate the factors that may contribute to the selective inhibition of different PARP proteins.

Beyond PARP, MD simulations have been used to explore the binding of 7-methylguanine to other targets, such as tRNA-guanine transglycosylase. In this case, simulations helped to identify the crucial amino acid residues (Asp105, Asp159, Gln202, Gly229, Phe109, and Met259) involved in the efficient binding of the inhibitor.

Table 2: Key Findings from Molecular Dynamics Simulations of this compound

| Target Protein | Simulation Length | Key Findings | Reference |

|---|---|---|---|

| Poly(ADP-ribose) polymerase-1 (PARP-1) | 10 ns | Confirmed stability of binding pose; maintained H-bonds with Gly863 and π-stacking with Tyr907. | |

| Poly(ADP-ribose) polymerase-1 (PARP-1) | 20 ns | Revealed additional H-bond with Ser904 and hydrophobic contact with Ala898; promotes PARP-1 binding to nucleosomes. | |

| tRNA-guanine transglycosylase | Not specified | Identified key residues for binding: Asp105, Asp159, Gln202, Gly229, Phe109, and Met259. |

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intrinsic electronic properties of molecules. These methods have been applied to this compound to understand its electronic structure, reactivity, and the nature of its interactions with other molecules at a fundamental level.

DFT calculations have been employed to study the electronic and atomic structure of 7-methylguanine clusters. These studies revealed that stable, planar, ring-like assemblies, particularly hexamers, can be formed. The calculations also showed that the presence of anions, such as chloride (Cl⁻), bromide (Br⁻), and nitrate (B79036) (NO₃⁻), can stabilize these planar aggregates, suggesting a capacity for anion binding.

The electric charge distribution within this compound has been a key area of investigation. Methylation at the N7 position introduces a positive charge to the guanine ring system. Quantum chemical calculations, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, have been used to characterize this charge distribution. The results suggest a localization of the positive charge within the five-membered imidazole (B134444) ring of the purine structure. This positive charge is crucial for the cation-π interactions observed in its binding to proteins like the eukaryotic initiation factor eIF4E, where it stacks between two aromatic amino acid residues. The calculated energy difference for the binding of 7-methylguanine versus guanine to a model of the eIF4E binding site was found to be significant, highlighting the importance of the N7-methylation for this interaction.

Ab initio calculations have been performed to compare the stability of different linkage isomers of platinum(II) complexes with guanine. These calculations indicated that in the gas phase, the N7 linkage isomer is more stable than the N9 isomer. Such studies are relevant for understanding the interaction of platinated drugs with DNA, where guanine is a primary target.

Furthermore, time-dependent DFT (TDDFT) has been used to investigate the excited-state properties of 7-methylguanine, including its keto-enol tautomerization. These studies provide insights into the photophysical behavior of the molecule, which is important for understanding its stability and potential for photochemical reactions.

The reactivity of this compound has also been explored using quantum chemical parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 3: Quantum Chemical Calculation Methods and Key Findings for this compound

| Calculation Method | Property Investigated | Key Findings | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Self-assembly and anion binding | Forms stable hexameric ring structures; anion binding stabilizes planar aggregates. | |

| Quantum Chemistry & NMR | Electric charge distribution | Positive charge is localized in the five-membered ring due to N7-methylation, crucial for cation-π interactions. | |

| Ab Initio | Stability of Pt(II) complexes | N7 linkage isomer is more stable in the gas phase than the N9 isomer. | |

| Time-Dependent DFT (TDDFT) | Excited-state dynamics | Investigated keto-enol tautomerization and potential deactivation pathways from excited states. |

Analytical Methodologies for Research Applications

Chromatographic Separation Techniques (HPLC, LC-MS) for Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the purification and assessment of the purity of 7-methyl-5H-purin-6-one. primescholars.comwikigenes.org These methods offer high selectivity and sensitivity, which are essential for distinguishing this compound from other closely related purine (B94841) derivatives. primescholars.comwikigenes.org

Preparative and Analytical HPLC Methods

Both preparative and analytical HPLC methods are utilized in the study of this compound. Analytical HPLC is primarily used for the quantification and purity assessment of the compound. primescholars.comwikigenes.org A common approach involves reversed-phase HPLC combined with electrochemical detection, a method that provides a sensitivity approximately 10,000-fold greater than optical methods. pnas.org This high sensitivity is sufficient to determine the endogenous background levels of DNA methylation. pnas.org

For the purification of this compound, preparative HPLC is employed. This technique allows for the isolation of the compound from complex mixtures, such as reaction syntheses or biological extracts. For instance, in the synthesis of related purine derivatives, preparative HPLC on a C18 column is used to separate and purify the target compounds. rsc.org

A typical analytical HPLC setup for this compound might involve a C18 reversed-phase column with a gradient mobile phase. nih.govejgm.co.uk For example, one method uses a mobile phase consisting of buffer A (0.05M LiPO4 with 50mg/L OSA) and buffer B (5% of a solution of 0.05M LiPO4 in methanol (B129727), 2% ACN in 0.05M LiPO4 with 200mg/L OSA). nih.gov The detection is often carried out using a UV detector, typically at a wavelength of 254 nm, or more advanced detectors like a photodiode array (PDA) or an electrochemical detector for enhanced sensitivity and specificity. nih.govejgm.co.uk

Method Development for Purine Derivatives

The development of robust HPLC methods is crucial for the accurate analysis of purine derivatives like this compound. Method development often involves optimizing various chromatographic parameters to achieve the desired separation and sensitivity. Key considerations include the choice of the stationary phase (column), the composition of the mobile phase, the flow rate, and the detection wavelength. ejgm.co.ukglobalresearchonline.net

For instance, in the development of an HPLC method for caffeine, a related purine alkaloid, different columns and mobile phase ratios were tested to obtain optimal results. A C18 column with a mobile phase of acetonitrile, water, and methanol in a specific ratio proved effective. ejgm.co.uk Similarly, for the analysis of this compound, method development would focus on achieving good resolution from potential interferents like guanine (B1146940) and other methylated purines. rsc.org The use of an ion-pairing agent can be incorporated to improve the retention and separation of charged species like this compound. nih.gov The validation of the developed method according to ICH guidelines ensures its precision, linearity, accuracy, and robustness. ejgm.co.ukglobalresearchonline.net

Electrochemical Sensing and Voltammetric Behavior Studies

Electrochemical methods, particularly voltammetry, have emerged as powerful tools for the sensitive and rapid detection of this compound. primescholars.comresearchgate.net These techniques are based on the electrochemical oxidation or reduction of the analyte at an electrode surface. rsc.orgexlibrisgroup.com

The electrochemical behavior of this compound has been investigated using various electrode materials, including glassy carbon electrodes (GCE), screen-printed graphite (B72142) electrodes, and gold electrodes. primescholars.comresearchgate.netexlibrisgroup.com Studies using cyclic voltammetry (CV) and square wave voltammetry have characterized the electrochemical properties of this compound, examining the influence of factors such as concentration and pH. exlibrisgroup.com

Differential pulse voltammetry (DPV) is a particularly sensitive technique used for the quantification of this compound. researchgate.net For example, a DPV method using a GCE has been developed for the direct determination of this compound in acid hydrolysates of alkylated nucleic acids. researchgate.net The electrochemical response of this compound can be distinguished from that of guanine and other purine derivatives, allowing for its selective detection. rsc.orgresearchgate.net In some studies, the presence of copper ions has been shown to enhance the adsorption and stripping peak of methylated guanines at a hanging mercury drop electrode, further improving detection limits. tandfonline.com

The development of electrochemical sensors for this compound is an active area of research, with the goal of creating rapid, cost-effective, and portable analytical devices. primescholars.comexlibrisgroup.com

Table 1: Voltammetric Techniques for this compound Analysis

| Technique | Electrode | Key Findings | Reference |

| Cyclic Voltammetry (CV) | Screen-printed graphite | Characterization of electrochemical behavior, influence of pH and concentration. | exlibrisgroup.com |

| Square Wave Voltammetry (SWV) | Screen-printed graphite | Characterization of electrochemical behavior. | exlibrisgroup.com |

| Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode (GCE) | Rapid and direct determination in acid hydrolysates. | researchgate.net |

| Differential Pulse Cathodic Stripping Voltammetry | Hanging Mercury Drop Electrode | Enhanced detection in the presence of copper ions. | tandfonline.com |

Spectrophotometric Assays for Biochemical Activity (e.g., Continuous Assays for Phosphate (B84403) Release)

Spectrophotometric assays are widely used to measure the biochemical activity of enzymes that interact with purine derivatives, including those related to this compound. A notable application is in continuous assays for phosphate release. nih.govpnas.org

One such assay utilizes the enzyme purine-nucleoside phosphorylase (PNPase) and a synthetic substrate, 2-amino-6-mercapto-7-methylpurine ribonucleoside. nih.govpnas.org In the presence of inorganic phosphate (Pi), PNPase catalyzes the phosphorolysis of this substrate, leading to the formation of 2-amino-6-mercapto-7-methylpurine. This product has a significantly different UV absorbance spectrum compared to the substrate, with a notable increase in absorbance at 360 nm. nih.govpnas.org The change in the extinction coefficient at this wavelength is 11,000 M⁻¹·cm⁻¹. nih.gov

This principle allows for the continuous monitoring of phosphate-releasing reactions, such as those catalyzed by ATPases and GTPases. nih.gov The assay is sensitive enough to detect phosphate concentrations down to 2 µM. pnas.org This method has been successfully used to measure the kinetics of phosphate release from enzymes like myosin subfragment 1. nih.gov

Another continuous spectrophotometric assay for phosphate or pyrophosphate-releasing enzymes couples the action of inorganic pyrophosphatase, PNPase, and xanthine (B1682287) oxidase. nih.govtandfonline.com In this system, the phosphate produced is used by PNPase to convert a substrate like inosine (B1671953) to hypoxanthine, which is then oxidized by xanthine oxidase to uric acid. The formation of uric acid can be monitored spectrophotometrically at 293 nm. tandfonline.com

Characterization of Metabolic Stability in Research Models (e.g., Microsomal Stability)

Assessing the metabolic stability of compounds like this compound is a critical step in drug discovery and development. nih.govacs.orgresearchgate.net In vitro models, particularly liver microsomes, are commonly used for this purpose. srce.hr Microsomal stability assays provide valuable information on the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes involved in phase I drug metabolism. srce.hr

In a typical microsomal stability assay, the test compound is incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of an NADPH-regenerating system. srce.hr The disappearance of the parent compound over time is monitored, usually by LC-MS/MS analysis. srce.hr The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.net

For example, in the optimization of a series of purine-based inhibitors, human microsome stability assays were used to guide the chemical modifications. researchgate.net Compounds with high clearance in human microsomes were identified as having poor metabolic stability, prompting further structural changes to improve this property. researchgate.net The goal is to develop compounds with low clearance and high oral bioavailability. researchgate.net

Studies on the metabolism of this compound in rat liver have shown that the methyl group can be derived from methionine. nih.gov Such studies, often employing radiolabeled compounds, help to elucidate the metabolic pathways and the stability of the compound in biological systems. nih.gov

Biosynthetic and Metabolic Pathways of 7 Methyl Purines in Biological Systems

Endogenous Formation of 7-Methylated Purine (B94841) Nucleobases and Nucleosides

The presence of 7-methylguanine (B141273) in biological systems arises from two primary pathways: the methylation of guanine (B1146940) residues within existing nucleic acid polymers (DNA and RNA) and the formation of 7-methylguanosine (B147621) as a key component of the 5'-cap structure of messenger RNA (mRNA).

Formation in DNA:

Endogenous 7-methylguanine adducts in DNA are primarily formed by the action of cellular methylating agents. The principal biological methyl donor is S-adenosylmethionine (SAM), a cosubstrate involved in numerous transmethylation reactions. nih.govelsevier.esresearchgate.netportlandpress.comnih.govamsbio.comnih.govwikipedia.org SAM-dependent methyltransferases can transfer a methyl group to the N7 position of guanine in DNA. nih.govfigshare.com This process is considered a form of DNA damage, and the levels of these adducts have been observed to increase with age. wikipedia.orgnih.gov Studies in rats have shown that the concentration of 7-methylguanine is significantly higher in older animals, suggesting an age-dependent accumulation of this DNA lesion. nih.govwikipedia.org

Formation of 7-Methylguanosine in RNA:

In contrast to the sporadic methylation in DNA, the formation of 7-methylguanosine is a regulated and essential process in the maturation of eukaryotic mRNAs. This modification, known as the 5'-cap, is critical for mRNA stability, nuclear export, and efficient translation. nih.govnih.gov The capping process occurs co-transcriptionally and involves a series of enzymatic reactions:

RNA Triphosphatase: Removes the terminal phosphate (B84403) from the 5' end of the nascent RNA transcript.

Guanylyltransferase: Adds a guanosine (B1672433) monophosphate (GMP) molecule in a reverse 5'-5' triphosphate linkage.

mRNA (guanine-N7-)-methyltransferase (RNMT): This enzyme then utilizes S-adenosylmethionine to transfer a methyl group to the N7 position of the guanine cap, forming the final 7-methylguanosine (m7G) cap. nih.govamsbio.comwisdomlib.org

A similar methylation occurs in transfer RNA (tRNA), where tRNA (guanine-N7-)-methyltransferase catalyzes the formation of N7-methylguanine at specific positions within the tRNA molecule, contributing to its structural integrity and function. proteopedia.org

Enzymology of 7-Methylpurine Metabolism

The metabolism of 7-methylpurines involves a suite of enzymes that are responsible for both their synthesis and degradation. These enzymatic pathways are crucial for maintaining genomic integrity and regulating gene expression.

Enzymes of Formation:

As detailed in the previous section, the key enzymes responsible for the formation of 7-methylated purines are methyltransferases that use S-adenosylmethionine as a methyl donor.

mRNA (guanine-N7-)-methyltransferase (RNMT): Specifically methylates the guanine at the 5'-cap of mRNA. wisdomlib.org

tRNA (guanine-N7-)-methyltransferase: Responsible for the N7-methylation of guanine in tRNA molecules. proteopedia.org

Enzymes of Degradation and Repair:

The removal of 7-methylguanine from DNA is a critical step in the base excision repair (BER) pathway, which handles small DNA base lesions.

7-Methylguanine-DNA Glycosylase: This enzyme recognizes and cleaves the N-glycosidic bond between the 7-methylguanine base and the deoxyribose sugar of the DNA backbone, releasing the free base. sigmaaldrich.comgenecards.org This action prevents the formation of abasic sites that can be mutagenic. wikipedia.org

Once excised, free 7-methylguanine can be further metabolized.

Xanthine (B1682287) Oxidase: This enzyme can convert 7-methylguanine into 8-hydroxy-7-methylguanine (B154761). nih.gov This metabolite has also been studied for its biological activities, including its own inhibitory effects on certain enzymes.

Role in Cellular Purine Homeostasis and Signaling

7-methylguanine, far from being a simple metabolic byproduct, has been shown to have direct effects on key cellular processes, thereby influencing purine homeostasis and signaling pathways, particularly those related to DNA repair and translation.

Inhibition of Poly(ADP-ribose) Polymerase (PARP):

7-methylguanine has been identified as a natural competitive inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2. elsevier.esazadyne.com These enzymes are central to the DNA damage response. Upon detecting a DNA strand break, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) chains, which act as a scaffold to recruit other DNA repair proteins.

By competitively inhibiting PARP, 7-methylguanine can disrupt this repair process. This has significant implications, especially in cancer biology. In tumors with deficiencies in other DNA repair pathways (such as those with BRCA1 mutations), the inhibition of PARP can lead to synthetic lethality, making 7-methylguanine a compound of interest in cancer research. elsevier.es The inhibitory effect of 7-methylguanine on PARP enzymes is dose-dependent, with specific IC50 values determined experimentally. elsevier.es

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 7-Methylguanine | PARP-1 | 150 |

| 7-Methylguanine | PARP-2 | 50 |

Data on the inhibitory concentration (IC50) of 7-methylguanine on PARP-1 and PARP-2. elsevier.es

Inhibition of tRNA-Guanine Transglycosylase (TGT):